molecular formula C23H25NO4 B2903839 3-(4-methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one CAS No. 40644-76-6

3-(4-methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one

Cat. No.: B2903839
CAS No.: 40644-76-6
M. Wt: 379.456
InChI Key: QIMHRWHJVGPMEQ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. This compound is characterized by its chromen-4-one core structure, which is substituted with a 4-methoxyphenyl group at the 3-position and a 2-(piperidin-1-yl)ethoxy group at the 7-position. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one typically involves multiple steps:

    Synthesis of the Chromen-4-one Core: The chromen-4-one core can be synthesized via the condensation of a suitable phenol with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the 4-Methoxyphenyl Group: This step involves the Friedel-Crafts acylation of the chromen-4-one core with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Piperidin-1-yl Ethoxy Group: The final step is the nucleophilic substitution reaction where the 7-hydroxy group of the chromen-4-one is reacted with 2-(piperidin-1-yl)ethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.

    Reduction: Reduction of the chromen-4-one core can yield dihydro derivatives.

    Substitution: The piperidin-1-yl ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen-4-one derivatives.

    Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound has been studied for its potential antioxidant and anti-inflammatory properties. It can scavenge free radicals and inhibit inflammatory pathways, making it a candidate for therapeutic applications.

Medicine

In medicine, research has focused on its anticancer properties. The compound has shown potential in inhibiting the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical reactivity and biological activity.

Mechanism of Action

The mechanism by which 3-(4-methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one exerts its effects involves multiple molecular targets and pathways:

    Antioxidant Activity: It scavenges reactive oxygen species (ROS) and upregulates antioxidant enzymes.

    Anti-inflammatory Activity: It inhibits key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Anticancer Activity: It induces apoptosis through the activation of caspases and disrupts the cell cycle by modulating cyclin-dependent kinases (CDKs).

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one: Similar structure but with a hydroxy group instead of a methoxy group.

    3-(4-Methoxyphenyl)-7-(2-(morpholin-1-yl)ethoxy)-4H-chromen-4-one: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

3-(4-Methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is unique due to the combination of its methoxyphenyl and piperidin-1-yl ethoxy substituents, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-(2-piperidin-1-ylethoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-26-18-7-5-17(6-8-18)21-16-28-22-15-19(9-10-20(22)23(21)25)27-14-13-24-11-3-2-4-12-24/h5-10,15-16H,2-4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMHRWHJVGPMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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